N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide
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Overview
Description
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse pharmacological activities, including antibacterial, fungistatic, and anticancer properties . The presence of nitrogen, sulfur, and oxygen atoms in its structure allows it to form stable chelates with essential metal ions, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
The synthesis of N1-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE involves several steps. One efficient method includes the reaction of 2-hydroxybenzoyl hydrazine with 4-methoxybenzoyl isothiocyanate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The compound can be purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination with the nitrogen, sulfur, and oxygen atoms in its structure . This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to its pharmacological effects . Additionally, the compound can interact with cellular targets, inducing oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
N~1~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-METHOXYBENZAMIDE is unique due to its specific structure and pharmacological activities. Similar compounds include:
2-(2-Hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide: This compound also exhibits significant biological activities and forms stable metal complexes.
N-{[2-(2-Hydroxybenzoyl)hydrazino]carbothioyl}[1,1’-biphenyl]-4-carboxamide: Known for its use in coordination chemistry and biological applications.
N-{[2-(2-Hydroxybenzoyl)hydrazino]carbothioyl}-4-methylbenzamide: Similar in structure and used in various chemical and biological studies.
These compounds share similar functional groups and coordination abilities but differ in their specific applications and biological activities.
Properties
CAS No. |
332390-24-6 |
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Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-8-6-10(7-9-11)14(21)17-16(24)19-18-15(22)12-4-2-3-5-13(12)20/h2-9,20H,1H3,(H,18,22)(H2,17,19,21,24) |
InChI Key |
MNWDKLXCGZPSOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2O |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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